molecular formula C10H15ClN4 B13088619 4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine CAS No. 901586-52-5

4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B13088619
CAS No.: 901586-52-5
M. Wt: 226.70 g/mol
InChI Key: DYIYVRAVYFCCPV-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a 4-methylpiperazin-1-yl group at the 2nd position of the pyrimidine ring. It has a molecular formula of C10H15ClN4 and a molecular weight of 226.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both a chloro group and a methyl group, along with the 4-methylpiperazin-1-yl moiety, imparts distinct chemical and biological properties to the compound. This unique structure allows it to interact with specific molecular targets, making it valuable in various scientific and industrial applications .

Properties

CAS No.

901586-52-5

Molecular Formula

C10H15ClN4

Molecular Weight

226.70 g/mol

IUPAC Name

4-chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C10H15ClN4/c1-8-7-9(11)13-10(12-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3

InChI Key

DYIYVRAVYFCCPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C)Cl

Origin of Product

United States

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